REACTION_CXSMILES
|
C1(=O)[N:5]([C:6]2[C:11](=[O:12])[C:10]([N:13]3C(=O)C4=CC=CC=C4C3=O)=[C:9]([N:24]3C(=O)C4=CC=CC=C4C3=O)[C:8](=[O:35])[C:7]=2[N:36]2C(=O)C3=CC=CC=C3C2=O)C(=O)C2=CC=CC=C12>O.NN>[NH2:36][C:7]1[C:8](=[O:35])[C:9]([NH2:24])=[C:10]([NH2:13])[C:11](=[O:12])[C:6]=1[NH2:5] |f:1.2|
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1=C(C(C(=C(C1=O)N1C(C=3C(C1=O)=CC=CC3)=O)N3C(C=1C(C3=O)=CC=CC1)=O)=O)N1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C(=C(C1=O)N)N)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |